tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

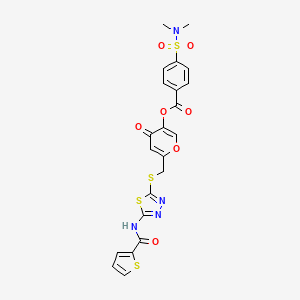

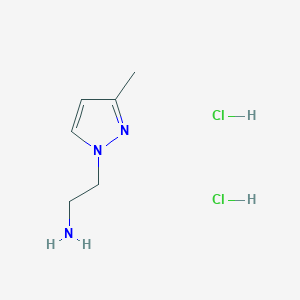

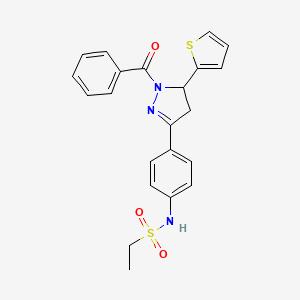

Tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate is a chemical compound with the CAS Number: 479090-81-8 . It has a molecular weight of 240.35 . The IUPAC name for this compound is tert-butyl (octahydro-1H-isoindol-4-yl)carbamate . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) . This indicates that the molecule contains a total of 42 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond . The molecule also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 240.35 .Scientific Research Applications

Crystal Structures and Bonding :

- Baillargeon et al. (2017) studied tert-butyl carbamate derivatives, focusing on their crystal structures, which feature bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. This research is significant for understanding molecular interactions in these compounds (Baillargeon et al., 2017).

Hydrogen Bond Interactions :

- Das et al. (2016) synthesized tert-butyl carbamate derivatives and analyzed their crystal packing. They observed an interplay of various hydrogen bonds, forming three-dimensional architectures, highlighting the importance of these interactions in molecular assembly (Das et al., 2016).

Synthesis of Carbocyclic Analogues :

- Ober et al. (2004) discussed the synthesis of tert-butyl carbamate as an intermediate for enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are key in nucleic acid research (Ober et al., 2004).

Chemoselective Transformation of Amino Protecting Groups :

- Sakaitani and Ohfune (1990) investigated the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process is crucial in peptide and protein synthesis, where protecting groups play a pivotal role (Sakaitani & Ohfune, 1990).

Organic Synthesis Building Blocks :

- Guinchard et al. (2005) prepared tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as important building blocks in organic synthesis (Guinchard et al., 2005).

Catalytic Applications :

- Sieburth et al. (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This finding is significant for developing catalytic processes in organic chemistry (Sieburth, Somers, & O'hare, 1996).

Applications in Nanotechnology :

- Sun et al. (2015) synthesized benzothizole modified tert-butyl carbazole derivatives for the detection of volatile acid vapors. Their findings have implications in the development of nanoscale sensors and materials science (Sun et al., 2015).

Synthetic Methodologies :

- Zhao et al. (2017) established a synthetic method for an important intermediate containing tert-butyl carbamate, used in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

tert-butyl N-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYGQAXKEOMNDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC2C1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)

![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)